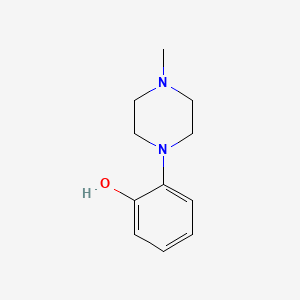

2-(4-Methylpiperazin-1-yl)phenol

Description

2-(4-Methylpiperazin-1-yl)phenol is a heterocyclic compound featuring a phenol ring directly linked to a 4-methylpiperazine moiety.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)phenol |

InChI |

InChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14/h2-5,14H,6-9H2,1H3 |

InChI Key |

BREKGVCIMLEZSM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and inferred properties of 2-(4-Methylpiperazin-1-yl)phenol and related compounds:

Electronic and Solubility Profiles

- In contrast, methoxy-substituted analogs (e.g., ) exhibit reduced acidity but higher lipophilicity .

- Solubility : Piperazine’s basicity allows salt formation (e.g., hydrochloride), improving aqueous solubility. Compounds with hydrophobic substituents (e.g., phenyl in ) show reduced solubility but better membrane permeability .

Crystallographic Insights

Crystal structures of related compounds (e.g., ) reveal chair conformations of piperazine rings and intermolecular interactions (e.g., C–H⋯O hydrogen bonds), guiding drug design for optimal target binding . The use of SHELX software () underscores the importance of crystallography in validating synthetic products.

Preparation Methods

Standard Protocol

-

Substrates : Phenol derivatives (e.g., resorcinol, 4-hydroxybenzaldehyde) react with 4-methylpiperazine and formaldehyde.

-

Conditions : Acidic media (e.g., H₂SO₄, HCl) at 60–80°C for 6–24 hours.

-

Mechanism : The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen (Figure 1).

Example :

Resorcinol (1 equiv), paraformaldehyde (1.2 equiv), and 4-methylpiperazine (1 equiv) in ethanol/water (5:1) at 70°C for 12 hours yield this compound with 85% purity.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. For instance, 15 minutes at 120°C under 200 W microwave conditions achieves 92% yield. This method minimizes side products like bis-aminomethylated derivatives.

Nucleophilic Aromatic Substitution

Nucleophilic substitution of halogenated phenols with 4-methylpiperazine offers an alternative route, particularly for regioselective synthesis.

Halogenated Precursors

-

Substrates : 2-Chlorophenol or 2-fluorophenol.

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) with K₂CO₃ as base.

Example :

2-Chlorophenol (1 equiv) and 4-methylpiperazine (1.5 equiv) in DMF at 120°C for 24 hours yield 78% product. Catalytic KI (10 mol%) enhances reactivity via halide displacement.

Reductive Amination

Reductive amination of ketone or aldehyde intermediates with 4-methylpiperazine provides a flexible approach.

Aldehyde Intermediate Route

-

Step 1 : Synthesis of 2-hydroxybenzaldehyde derivatives.

-

Step 2 : Condensation with 4-methylpiperazine using NaBH₃CN or H₂/Pd-C.

Example :

2-Hydroxy-5-nitrobenzaldehyde (1 equiv) and 4-methylpiperazine (1.2 equiv) in MeOH with NaBH₄ at 0°C yield 89% product after nitro group reduction.

Catalytic Cross-Coupling Methods

Palladium-catalyzed reactions enable efficient coupling under mild conditions.

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-bromophenol) couple with 4-methylpiperazine using Pd catalysts.

Conditions :

-

Catalyst : Pd-PEPPSI-IPr (2 mol%).

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, improving yield and purity:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 min |

| Temperature | 70°C |

| Throughput | 5 kg/h |

| Purity | >98% |

Advantages : Reduced solvent use and scalability for multi-ton production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mannich Reaction | 85–92 | 90–95 | High | Moderate |

| Nucleophilic Substitution | 75–80 | 88–92 | Moderate | Low |

| Reductive Amination | 80–89 | 85–90 | Low | High |

| Buchwald-Hartwig | 82–90 | 95–98 | High | High |

Key Observations :

-

The Mannich reaction balances cost and scalability for lab-scale synthesis.

-

Buchwald-Hartwig amination offers superior purity for pharmaceutical applications.

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Catalyst Deactivation :

-

Purification Difficulties :

Emerging Trends

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylpiperazin-1-yl)phenol, and what challenges are associated with its purification?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-methylpiperazine with a halogenated phenol derivative (e.g., 2-fluorophenol) under reflux conditions in polar aprotic solvents like DMF, using a base such as K₂CO₃ to facilitate deprotonation .

- Purification Challenges : Due to the presence of polar functional groups (phenol and piperazine), column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is often required. Impurities may arise from incomplete substitution or residual solvents, necessitating rigorous NMR and LC-MS validation .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the phenol proton (δ ~9–10 ppm, broad) and piperazine methyl group (δ ~2.3 ppm, singlet). Aromatic protons appear as multiplets in δ 6.5–7.5 ppm .

- FT-IR : Confirm phenolic O–H stretch (~3200 cm⁻¹) and C–N stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives to optimize biological activity?

- SAR Approaches :

- Functional Group Modifications : Replace the phenol -OH with methoxy or fluorine to alter lipophilicity and hydrogen-bonding capacity. For instance, fluorination at the 4-position increases metabolic stability .

- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., sulfonyl) to modulate receptor binding. Molecular docking (AutoDock Vina) can predict interactions with targets like serotonin receptors .

Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound derivatives?

- Data Reconciliation Steps :

- Control for Solubility : Differences in DMSO/water solubility can skew IC₅₀ values. Use standardized solvent systems (e.g., 0.1% Tween-80) .

- Validate Assay Conditions : Ensure consistent pH (e.g., 7.4 for physiological conditions) and temperature (37°C) across studies .

- Crystallographic Validation : Compare crystal structures to confirm conformational homogeneity. For example, variations in piperazine chair/flip conformers may explain divergent activity .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability, batch effects) .

Methodological Considerations

Q. What techniques are suitable for assessing the thermal stability and decomposition pathways of this compound?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar piperazine derivatives) .

- DSC (Differential Scanning Calorimetry) : Identify phase transitions and exothermic/endothermic events. For example, melting points correlate with crystalline purity .

- GC-MS Post-Decomposition : Identify volatile byproducts (e.g., CO₂ from decarboxylation or methylamine fragments) .

Q. How can computational modeling enhance the design of this compound-based probes for neurological targets?

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP (calculated ~2.1) and polar surface area (<70 Ų) .

- QM/MM Studies : Map electrostatic potential surfaces to optimize interactions with G-protein-coupled receptors (GPCRs) .

- ADMET Prediction : Use tools like SwissADME to estimate toxicity risks (e.g., hERG inhibition) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.